Cas no 941678-49-5 (Ruxolitinib)

Ruxolitinib structure
Ruxolitinib structure
Product name:Ruxolitinib
CAS No:941678-49-5
MF:C17H18N6
Molecular Weight:306.365022182465
MDL:MFCD12031592
CID:820687
PubChem ID:25126798

Ruxolitinib 化学的及び物理的性質

名前と識別子

    • β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(βR)-1H-pyrazole-1-propanenitrile
    • (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
    • (R)-Ruxolitinib
    • 1H-PYRAZOLE-1-PROPANENITRILE, .BETA.-CYCLOPENTYL-4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-, (.BETA.R)-
    • INCB018424
    • Ruxolitinib
    • Ruxolitinib (INCB018424,INCB18424, NCB018424,NCB18424)
    • Ruxolitinib INCB018424Jakafi
    • Ruxolitinib(INCB018424)
    • Ruxolitinib-D4
    • ((3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile)
    • (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propionitrile
    • (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
    • INCB-018424
    • (betaR)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile
    • Ruxolitinib (INCB018424)
    • INCB 018424
    • INCB18424
    • INC424
    • 82S8X8XX8H
    • INCB018424 (Ruxolitinib)
    • C17H18N6
    • (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
    • R-Ruxolitinib
    • Ruxolitinib [USAN:INN]
    • INCB 18424
    • INC 424
    • (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-
    • (3R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
    • (βR)-β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile (ACI)
    • (R)-3-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-3-cyclopentylpropanenitrile
    • Opzelura
    • AS-18619
    • L01XE18
    • CHEBI:66919
    • DTXSID10240930
    • SCHEMBL16546708
    • CCG-264889
    • AKOS016842401
    • EX-A1670
    • RUXOLITINIB [VANDF]
    • 1H-PYRAZOLE-1-PROPANENITRILE, .BETA.-CYCLOPENTYL-4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)-, (.BETA.R)-
    • HFNKQEVNSGCOJV-OAHLLOKOSA-N
    • 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-,(betaR)-
    • BDBM50355501
    • (R)-Ruxolitinib (>90%)
    • (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
    • UNII-82S8X8XX8H
    • HSDB 8259
    • AC-24280
    • CHEMBL1789941
    • (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Synonyms:Ruxolitinib)
    • ruxolitinibum
    • Q7383611
    • EN300-18772174
    • NSC800874
    • NCGC00244253-12
    • 1H-PYRAZOLE-1-PROPANENITRILE, beta-CYCLOPENTYL-4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)-, (betaR)-
    • INC-424
    • BRD-K53972329-001-07-0
    • INCB-18424
    • Ruxolitinib [INN]
    • (ssR)-ss-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; (3R)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile; (ssR)-ss-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; INC 424; INCB 018424; Ruxolitinib
    • BRD-K53972329-001-02-1
    • NSC-763371
    • NCGC00244253-01
    • Oral JAK Inhibitor INCB18424
    • INCB018424 , (R)-Ruxolitinib
    • s1378
    • 3R)-3-cyclopentyl-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)pyrazol-1-yl)propanenitrile
    • (3R)-3-CYCLOPENTYL-3-(4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)PYRAZOL-1-YL)PROPANENITRILE
    • (3R)-3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
    • SCHEMBL171319
    • 3-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(beta-R)-1H-pyrazole-1-propanenitrile
    • NSC-800874
    • NCGC00244253-02
    • RUXOLITINIB [MI]
    • RXT
    • NCGC00244253-11
    • BRD-K53972329-001-03-9
    • A-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(AR)-1H-pyrazole-1-propanenitrile
    • MFCD12031592
    • NSC763371
    • DB08877
    • HY-50856
    • RUXOLITINIB [WHO-DD]
    • NCGC00244253-23
    • AB01565782_02
    • CS-0864
    • RUXOLITINIB [USAN]
    • DTXCID40163421
    • (3R)-3-cyclopentyl-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
    • GTPL5688
    • Ruxolitinib (USAN/INN)
    • 941678-49-5
    • D09959
    • INCB18424,Ruxolitinib
    • SDCCGSBI-0654261.P002
    • (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H -pyrazol-1-yl)-3-cyclopentylpropanenitrile
    • BCP9000784
    • MDL: MFCD12031592
    • インチ: 1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1
    • InChIKey: HFNKQEVNSGCOJV-OAHLLOKOSA-N
    • SMILES: [C@@H](C1CCCC1)(N1N=CC(C2N=CN=C3NC=CC=23)=C1)CC#N

計算された属性

  • Exact Mass: 306.159295g/mol
  • Surface Charge: 0
  • XLogP3: 2.1
  • 水素結合ドナー数: 1
  • Hydrogen Bond Acceptor Count: 4
  • 回転可能化学結合数: 4
  • Exact Mass: 306.159295g/mol
  • 単一同位体質量: 306.159295g/mol
  • Topological Polar Surface Area: 83.2Ų
  • Heavy Atom Count: 23
  • 複雑さ: 453
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • Stability Shelf Life: Stable under recommended storage conditions.
  • Dissociation Constants: pKa1 = 0.91 (imine); pKa2 = 5.51 (secondary imine); pKa3 = 13.89 (secondary amine) (est)
  • Color/Form: No data available
  • 密度みつど: 1.40
  • ゆうかいてん: No data available
  • Boiling Point: 592.6±50.0 °C at 760 mmHg
  • フラッシュポイント: 312.2±30.1 °C
  • Solubility: Soluble in DMSO (61 mg/ml at 25 °C), ethanol (15 mg/ml) with warming, DMF (~5 mg/ml), water (<1 mg/ml at 25 °C), and methanol.
  • PSA: 83.18000
  • LogP: 3.46638

Ruxolitinib Security Information

Ruxolitinib Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1102801-1g
Ruxolitinib
941678-49-5 98%
1g
$1520 2024-07-28
Ambeed
A272323-10mg
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
941678-49-5 98%
10mg
$25.0 2025-02-20
Ambeed
A272323-250mg
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
941678-49-5 98%
250mg
$115.0 2025-02-20
DC Chemicals
DC4230-100 mg
Ruxolitinib (INCB018424)
941678-49-5 99%
100mg
$300.0 2022-02-28
Biosynth
FR27771-0.25 g
Ruxolitinib
941678-49-5
0.25 g
$412.91 2023-01-04
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12624-100mg
Ruxolitinib (INCB018424)
941678-49-5 98%
100mg
¥650.00 2023-09-09
eNovation Chemicals LLC
D498284-100G
Ruxolitinib
941678-49-5 >95%
100g
$8420 2024-07-21
Key Organics Ltd
AS-18619-10MG
Ruxolitinib
941678-49-5 >98%
10mg
£496.10 2025-02-09
Apollo Scientific
BIFK0027-5mg
Ruxolitinib
941678-49-5
5mg
£45.00 2025-02-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1829-200 mg
Ruxolitinib
941678-49-5 99.42%
200mg
¥6807.00 2022-04-26

Ruxolitinib 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonium bifluoride Solvents: Acetonitrile ;  rt → reflux; reflux → rt
1.2 Reagents: Ammonia ;  overnight, rt
Reference
Preparation of ruxolitinib
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Diethanolamine ,  (+)-Dibenzoyltartaric acid ;  25 - 30 °C
1.2 Reagents: Water
1.3 Reagents: (+)-Dibenzoyltartaric acid Solvents: Isopropanol ,  Acetonitrile ;  1 h, 75 - 80 °C; 8 - 10 h, 25 - 30 °C
Reference
An improved process for the preparation of Ruxolitinib phosphate
, India, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  20 °C; 24 h, 90 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  24 h, 120 °C
Reference
Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes
Haydl, Alexander M.; Xu, Kun; Breit, Bernhard, Angewandte Chemie, 2015, 54(24), 7149-7153

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ;  overnight, rt
Reference
Topical formulation comprising (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  3 h, 120 °C
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  overnight, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Synthesis of INCB018424 with high ee value
Li, Wen-jie; Song, Hao, Hecheng Huaxue, 2011, 19(2), 280-282

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
Reference
Cost-effective preparation method of Ructinib using 3-cyclopentyl acrylonitrile
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ;  overnight, rt
Reference
Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, and/or a Bcl-2 inhibitor
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 - 3 h, 30 °C; 30 °C → reflux; 5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8 - 9
Reference
Intermediate of JAK inhibitor and preparation method thereof
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
Reference
Processes for preparing JAKs inhibitors and related intermediate compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  (βS)-β-Cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyri… Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ;  overnight, rt
Reference
Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor and/or a CDK4/6 inhibitor
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h
1.2 Reagents: Ethylenediamine Solvents: Methanol ;  overnight
Reference
Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, a PD-1 inhibitor and/or a PD-L1 inhibitor
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 - 3 h, rt; rt → reflux; 5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8 - 9
Reference
Method for preparing JAK inhibitor Ruxolitinib or its salt
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  15 h, rt
1.2 Reagents: Sodium chloride ,  Water Solvents: Water ;  rt
Reference
Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction
Lin, Qiyan; Meloni, David; Pan, Yongchun; Xia, Michael; Rodgers, James; et al, Organic Letters, 2009, 11(9), 1999-2002

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ;  overnight, rt
Reference
Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor and/or a JAK-2 inhibitor
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ;  overnight, rt
Reference
JAK PI3K/mTOR inhibitors combination therapy
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Ethanol ;  5 h, rt
Reference
Industrial process synthesis of ruxolitinib intermediate salts toward JAK inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ;  rt; 5 h, rt → 70 °C
1.2 Reagents: Ammonia Solvents: Water ;  12 h, rt
Reference
Process for synthesis of ruxolitinib
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ;  rt → 100 °C; 15 min, 100 °C; 100 °C → 40 °C
1.2 Reagents: Trifluoroacetic anhydride ;  15 min, 40 °C
1.3 Reagents: Triethylamine ;  neutralized
Reference
Process for preparing enantiomerically enriched JAK inhibitors
, United States, , ,

Ruxolitinib Raw materials

Ruxolitinib Preparation Products

Ruxolitinib Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:941678-49-5)Ruxolitinib
注文番号:sfd696
在庫ステータス:in Stock
はかる:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally

Ruxolitinib 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:941678-49-5)Ruxolitinib
A23578
Purity:99%/99%
はかる:1g/5g
Price ($):256.0/898.0
atkchemica
(CAS:941678-49-5)Ruxolitinib
CL1523
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry